N-BUTYL-N-PHENYLTAURINE

Description

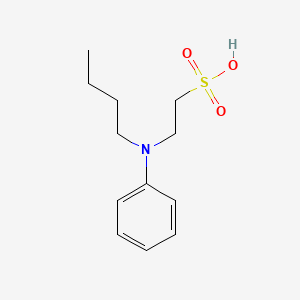

N-Butyl-N-Phenyltaurine is a taurine derivative characterized by the substitution of a butyl group and a phenyl group on the nitrogen atom of the taurine backbone (2-aminoethanesulfonic acid). This modification introduces steric and electronic effects that influence its solubility, reactivity, and biological interactions. While taurine derivatives are widely studied for their roles in bile acid conjugation, osmoregulation, and neurological functions, this compound’s specific applications remain underexplored in the provided evidence.

Properties

CAS No. |

6199-87-7 |

|---|---|

Molecular Formula |

C12H19NO3S |

Molecular Weight |

257.35 g/mol |

IUPAC Name |

2-(N-butylanilino)ethanesulfonic acid |

InChI |

InChI=1S/C12H19NO3S/c1-2-3-9-13(10-11-17(14,15)16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15,16) |

InChI Key |

BQLIKPMVSGIFQB-UHFFFAOYSA-N |

SMILES |

CCCCN(CCS(=O)(=O)O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCN(CCS(=O)(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-PHENYLTAURINE can be achieved through several methods. One common approach involves the reaction of butylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-PHENYLTAURINE undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonates.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.

Major Products

Oxidation: Sulfonyl chlorides or sulfonates.

Reduction: Secondary or tertiary amines.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-BUTYL-N-PHENYLTAURINE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonic acid derivatives.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-BUTYL-N-PHENYLTAURINE involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The amino group can engage in nucleophilic attacks on electrophilic centers, leading to covalent modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights comparisons of structurally analogous N-substituted compounds, which can guide hypotheses about N-Butyl-N-Phenyltaurine’s properties:

Table 1: Key Comparisons of N-Substituted Compounds

| Compound | Structural Features | Key Properties | Applications/Uniqueness | Reference |

|---|---|---|---|---|

| N-tert-butyl-N-phenylamine hydrochloride | Tert-butyl group, phenylamine backbone | High lipophilicity; enzyme interaction variability | Pharmacological modulation | |

| N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine | Butyl chain, phenoxy substituent | Amine group enhances reactivity vs. hydroxyl derivatives | Agrochemical or material science | |

| N-ethyl-N-phenylamine hydrochloride | Ethyl group, phenylamine backbone | Reduced steric hindrance; distinct biological targets | Synthetic intermediates | |

| N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-(furan-2-ylmethyl)benzamide | Benzamide core, furan substituent | Stability-reactivity balance | Therapeutic agent development |

Key Findings from Structural Analogues :

Lipophilicity and Bioactivity: N-tert-butyl-N-phenylamine hydrochloride exhibits higher lipophilicity than ethyl or isopropyl analogues, enhancing membrane permeability and enzyme interactions .

Functional Group Impact: Replacing an amine group with a hydroxyl group (e.g., in N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine vs. its alcohol derivative) reduces reactivity but improves solubility . In this compound, the sulfonic acid group (from taurine) would likely enhance water solubility, counteracting the hydrophobic effects of the butyl and phenyl groups.

Steric Effects: Bulkier substituents (e.g., tert-butyl vs. ethyl) in N-phenylamines alter steric hindrance, affecting binding affinity to biological targets .

Hybrid Stability-Reactivity Profiles: Compounds like N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-(furan-2-ylmethyl)benzamide demonstrate that combining stable (tert-butyl) and reactive (furan) groups creates multifunctional agents . this compound’s phenyl and sulfonic acid groups could similarly balance stability and reactivity for applications in drug delivery or surfactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.